molecular formula C15H18FN5 B5471251 (E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE

(E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE

Cat. No.: B5471251
M. Wt: 287.34 g/mol
InChI Key: WQYBDDGWPPVYBG-SXXHWBMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a fluorophenyl group, and a cyano group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors and optimization of reaction parameters to maximize efficiency and scalability. Techniques such as catalytic oxidation and reductive alkylation are commonly employed in the large-scale synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, aryl sulfonium salts, and potassium thioacid salts. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

(E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE include other azepane derivatives, fluorophenyl compounds, and cyano-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(1E)-2-(azepan-1-yl)-N-(4-fluoroanilino)-2-iminoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5/c16-12-5-7-13(8-6-12)19-20-14(11-17)15(18)21-9-3-1-2-4-10-21/h5-8,18-19H,1-4,9-10H2/b18-15?,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYBDDGWPPVYBG-SXXHWBMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=N)/C(=N/NC2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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